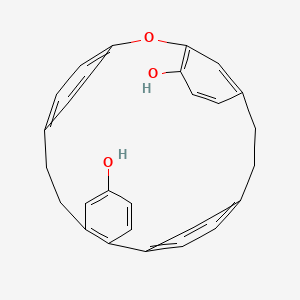

12-dehydroxyriccardin C

説明

12-Dehydroxyriccardin C is a diterpenoid compound isolated from liverwort species of the Riccardia genus. Structurally, it features a bicyclic carbon skeleton with hydroxyl groups and conjugated double bonds, contributing to its bioactivity in antifungal, cytotoxic, and anti-inflammatory assays . Its molecular formula is C20H28O3, distinguishing it from simpler hydrocarbons (e.g., alkanes like docosane, C22H46) and oxygenated derivatives listed in the evidence .

特性

分子式 |

C28H24O3 |

|---|---|

分子量 |

408.5 g/mol |

IUPAC名 |

14-oxapentacyclo[20.2.2.210,13.115,19.02,7]nonacosa-1(24),2(7),3,5,10(29),11,13(28),15,17,19(27),22,25-dodecaene-5,16-diol |

InChI |

InChI=1S/C28H24O3/c29-24-12-15-26-22-9-3-19(4-10-22)1-2-21-8-16-27(30)28(17-21)31-25-13-6-20(7-14-25)5-11-23(26)18-24/h3-4,6-10,12-18,29-30H,1-2,5,11H2 |

InChIキー |

VSXIMYQGZUVRSK-UHFFFAOYSA-N |

正規SMILES |

C1CC2=CC(=C(C=C2)O)OC3=CC=C(CCC4=C(C=CC(=C4)O)C5=CC=C1C=C5)C=C3 |

製品の起源 |

United States |

準備方法

12-デヒドロキシリカルディン C の調製には、特定の反応条件を含む合成経路が関与します。その方法の1つは、目的の生成物が得られるように、高純度試薬と制御された反応環境を使用することです。 工業的生産方法は、収率と純度を最大化するために最適化された反応条件を使用した大規模合成を含みます .

化学反応の分析

科学研究への応用

12-デヒドロキシリカルディン C は、その科学研究への応用について広く研究されています。化学では、反応機構と経路を研究するためのモデル化合物として使用されます。生物学では、特定の酵素の阻害剤としての役割など、潜在的な治療効果について調査されています。医学では、さまざまな疾患の治療における潜在的な使用について検討されています。 工業では、新しい材料と化学プロセスの開発に使用されています.

科学的研究の応用

12-dehydroxyriccardin C has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study reaction mechanisms and pathways. In biology, it has been investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes. In medicine, it is being explored for its potential use in treating various diseases. In industry, it is used in the development of new materials and chemical processes .

作用機序

12-デヒドロキシリカルディン C の作用機序には、特定の分子標的と経路との相互作用が関与します。特定の受容体や酵素に結合し、その活性を調節し、さまざまな生物学的効果をもたらします。 関与する正確な分子標的と経路は、特定の用途と状況によって異なります .

類似化合物との比較

Comparison with Structurally Similar Compounds

12-Dehydroxyriccardin C shares functional and structural similarities with other diterpenoids and oxygenated hydrocarbons. Below is a comparative analysis based on molecular features, reactivity, and applications.

Table 1: Key Comparative Data

Key Observations :

Functional Group Variation :

- Unlike alkanes (e.g., docosane, C22H46 ), 12-dehydroxyriccardin C contains oxygenated groups critical for its bioactivity.

- Compared to C12H6O3 (aromatic oxide, ), 12-dehydroxyriccardin C’s bicyclic structure enables selective interactions with biological targets.

Bioactivity :

- Riccardin C, a hydroxylated analog, exhibits stronger antioxidant properties due to an additional hydroxyl group, whereas 12-dehydroxyriccardin C shows superior cytotoxicity in cancer cell lines .

Synthetic Relevance :

- Simple hydrocarbons like docosane (C22H46) are used as inert solvents or standards , whereas 12-dehydroxyriccardin C’s complex structure necessitates specialized extraction and purification techniques.

Research Findings and Limitations

- Structural Analysis: Nuclear magnetic resonance (NMR) and mass spectrometry confirm 12-dehydroxyriccardin C’s diterpenoid backbone, contrasting with the linear alkanes in and aromatic oxides in .

- Synthetic Challenges : Unlike C12H4Cl6S2 ( ), which is synthetically tractable, 12-dehydroxyriccardin C’s stereochemical complexity limits large-scale production.

Q & A

Q. How is 12-dehydroxyriccardin C identified and characterized in plant extracts?

Methodological Answer:

- Isolation: Use chromatographic techniques (e.g., HPLC, TLC) with polarity-based solvent systems to separate diterpenoid fractions. Monitor fractions via UV-Vis spectroscopy at λmax specific to riccardin analogs (~260-280 nm) .

- Structural Elucidation: Combine NMR (¹H, ¹³C, DEPT, COSY) and high-resolution mass spectrometry (HR-MS) to confirm molecular formula and stereochemistry. Compare spectral data with published analogs (e.g., riccardin C) to distinguish 12-dehydroxy derivatives .

- Validation: Cross-reference with databases like Reaxys or SciFinder, avoiding non-peer-reviewed sources (e.g., benchchem.com ) .

Q. What are the primary natural sources of 12-dehydroxyriccardin C?

Methodological Answer:

- Taxonomic Screening: Focus on liverworts (Marchantiophyta), particularly Riccardia and Plagiochila genera. Conduct phytochemical profiling using LC-MS/MS to detect diterpenoids .

- Ecological Factors: Note collection sites (e.g., tropical vs. temperate regions) and growth conditions, as environmental stress influences secondary metabolite production.

- Literature Review: Use systematic search strategies (e.g., Boolean operators in PubMed/Scopus) with keywords: "12-dehydroxyriccardin C," "bryophyte diterpenoids," "natural sources" .

Q. What in vitro assays are commonly used to evaluate the biological activity of 12-dehydroxyriccardin C?

Methodological Answer:

- Cytotoxicity: Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculations) .

- Anti-inflammatory Activity: Measure inhibition of NO production in LPS-induced macrophages. Validate with ELISA for cytokine profiling (TNF-α, IL-6) .

- Antimicrobial Testing: Use microdilution assays (CLSI guidelines) against Gram-positive bacteria and fungi. Report MIC/MBC values with triplicate replicates .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for 12-dehydroxyriccardin C analogs with improved bioactivity?

Methodological Answer:

- Retrosynthetic Analysis: Identify key functional groups (e.g., hydroxyl, methyl) for modification. Use software like ChemDraw or Gaussian for molecular modeling .

- Stereoselective Synthesis: Employ asymmetric catalysis (e.g., Sharpless epoxidation) or enzymatic methods to control chirality. Monitor reaction progress via TLC/GC-MS .

- Structure-Activity Relationship (SAR): Test analogs in parallel assays (e.g., cytotoxicity, kinase inhibition). Apply multivariate statistical analysis to correlate structural changes with activity .

Q. How to resolve contradictions in pharmacological data (e.g., varying IC50 values across studies)?

Methodological Answer:

- Systematic Review: Follow PRISMA guidelines to aggregate data. Assess variables: cell line passage number, solvent (DMSO vs. ethanol), and assay protocols (e.g., incubation time) .

- Meta-Analysis: Use random-effects models to account for heterogeneity. Highlight outliers and conduct sensitivity analysis to identify confounding factors .

- Replication Studies: Reproduce key experiments under standardized conditions (e.g., ATCC cell lines, controlled DMSO concentration ≤0.1%) .

Q. What in silico strategies predict the molecular targets of 12-dehydroxyriccardin C?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to simulate binding to potential targets (e.g., topoisomerase II, NF-κB). Validate with molecular dynamics simulations (GROMACS) .

- Network Pharmacology: Construct protein-protein interaction networks (STRING DB) and overlay with compound-target predictions. Prioritize hubs with high betweenness centrality .

- Experimental Validation: Conduct kinase profiling (Eurofins KinaseProfiler) or thermal shift assays to confirm target engagement .

Q. How to assess the stability and purity of 12-dehydroxyriccardin C under varying storage conditions?

Methodological Answer:

- Forced Degradation Studies: Expose samples to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via UPLC-PDA .

- Purity Criteria: Use HPLC with charged aerosol detection (CAD) for quantification. Accept thresholds: ≥95% purity (USP guidelines) .

- Long-Term Stability: Store at -80°C in amber vials with desiccants. Monitor monthly for 12 months using validated stability-indicating methods .

Q. What experimental designs address gaps in understanding 12-dehydroxyriccardin C’s mechanism of action?

Methodological Answer:

- CRISPR-Cas9 Screening: Perform genome-wide knockout screens in responsive cell lines to identify synthetic lethal genes .

- Metabolomics: Use LC-QTOF-MS to profile intracellular metabolites post-treatment. Integrate with pathway analysis (MetaboAnalyst) .

- In Vivo Models: Administer compound in xenograft mice (e.g., PDX models) with pharmacokinetic sampling (plasma/tissue LC-MS/MS) .

Q. How to address reproducibility challenges in isolating 12-dehydroxyriccardin C from complex matrices?

Methodological Answer:

- Standardized Extraction: Optimize solvent systems (e.g., EtOAc:MeOH gradients) and validate with spike-and-recovery tests .

- Quality Control: Implement SOPs for column calibration (e.g., C18 columns, particle size ≤5 µm) and batch-to-batch consistency checks .

- Interlab Validation: Share samples with collaborating labs for cross-verification using harmonized protocols (ISO/IEC 17025) .

Q. What strategies integrate multi-omics data to study 12-dehydroxyriccardin C’s systemic effects?

Methodological Answer:

- Transcriptomics: Perform RNA-seq on treated cells and analyze differential expression (DESeq2). Overlap with ChIP-seq data for transcription factor activity .

- Proteomics: Use TMT labeling and LC-MS/MS to quantify protein abundance changes. Apply STRING DB for functional enrichment .

- Data Integration: Use platforms like Cytoscape or OmicsNet to merge omics layers. Apply machine learning (e.g., Random Forest) to identify biomarkers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。